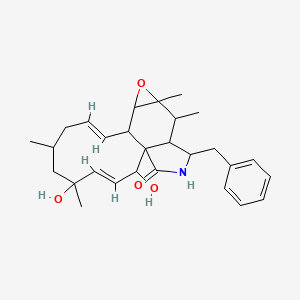
Epoxydeacetylcytochalasin H
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Epoxydeacetylcytochalasin H is a fungal metabolite derived from Phomopsis sojae. This compound has garnered attention due to its significant biological activities, including plant growth inhibition and potential antitumor properties . It is structurally characterized by the presence of an epoxy group and a cytochalasin backbone, which contribute to its unique chemical and biological properties.
Métodos De Preparación
The synthesis of Epoxydeacetylcytochalasin H involves several steps, starting from the extraction of the fungal metabolite from Phomopsis sojae. The process typically includes:
Extraction: The fungal culture is subjected to solvent extraction to isolate the crude metabolite.
Purification: The crude extract is purified using chromatographic techniques such as hydrophobic interaction chromatography and ion exchange chromatography.
Crystallization: The purified compound is then crystallized to obtain high-purity this compound.
Análisis De Reacciones Químicas
Epoxydeacetylcytochalasin H undergoes various chemical reactions, primarily influenced by its epoxy group and cytochalasin backbone:
Ring-Opening Reactions: The epoxy group can undergo nucleophilic ring-opening reactions, which can proceed via S_N2 or S_N1 mechanisms depending on the reaction conditions.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, altering its functional groups and potentially modifying its biological activity.
Substitution Reactions: The presence of reactive sites on the cytochalasin backbone allows for substitution reactions, where functional groups can be replaced with other substituents.
Common reagents used in these reactions include nucleophiles for ring-opening, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Epoxydeacetylcytochalasin H has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying epoxy group reactivity and cytochalasin derivatives.
Biology: The compound is used to investigate its effects on cell growth and apoptosis, particularly in cancer research.
Medicine: Its potential antitumor activity makes it a candidate for developing new cancer therapies.
Industry: While its industrial applications are limited, its plant growth inhibitory effects suggest potential use in agricultural biotechnology.
Mecanismo De Acción
The mechanism of action of Epoxydeacetylcytochalasin H involves several molecular targets and pathways:
Apoptosis Induction: The compound induces apoptosis in cancer cells by causing mitochondrial damage and triggering endoplasmic reticulum stress.
Molecular Targets: It affects the expression of proteins associated with apoptosis, autophagy, and stress responses, including MitoROS and mitochondrial membrane potentials.
Pathways: The compound activates pathways related to cell death and stress responses, contributing to its antitumor effects.
Comparación Con Compuestos Similares
Epoxydeacetylcytochalasin H can be compared with other cytochalasin derivatives, such as:
Cytochalasin B: Known for its ability to disrupt actin filaments and inhibit cell division.
Cytochalasin D: Similar to Cytochalasin B, but with different potency and specificity.
Epoxycytochalasin H: Another epoxy-containing cytochalasin with similar biological activities.
The uniqueness of this compound lies in its specific structural features, such as the epoxy group, which confer distinct reactivity and biological effects compared to other cytochalasins.
Propiedades
Número CAS |
80618-95-7 |
|---|---|
Fórmula molecular |
C28H37NO4 |
Peso molecular |
451.6 g/mol |
Nombre IUPAC |
(3E,9E)-17-benzyl-2,5-dihydroxy-5,7,14,15-tetramethyl-13-oxa-18-azatetracyclo[9.8.0.01,16.012,14]nonadeca-3,9-dien-19-one |
InChI |
InChI=1S/C28H37NO4/c1-17-9-8-12-20-24-27(4,33-24)18(2)23-21(15-19-10-6-5-7-11-19)29-25(31)28(20,23)22(30)13-14-26(3,32)16-17/h5-8,10-14,17-18,20-24,30,32H,9,15-16H2,1-4H3,(H,29,31)/b12-8+,14-13+ |
Clave InChI |
COONBRMXQBPXKF-KRQHZRJMSA-N |
SMILES isomérico |
CC1C/C=C/C2C3C(O3)(C(C4C2(C(/C=C/C(C1)(C)O)O)C(=O)NC4CC5=CC=CC=C5)C)C |
SMILES canónico |
CC1CC=CC2C3C(O3)(C(C4C2(C(C=CC(C1)(C)O)O)C(=O)NC4CC5=CC=CC=C5)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


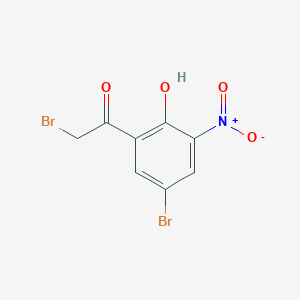
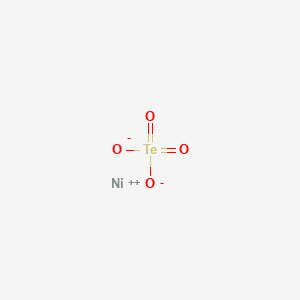
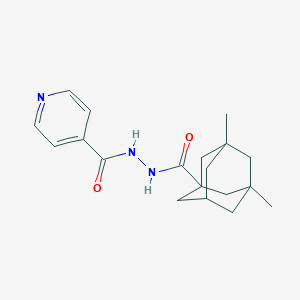
![2-{(2Z)-3-[(2-Methoxypropan-2-yl)oxy]prop-2-en-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14151697.png)
![(5Z)-5-{[(2-hydroxyethyl)amino]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14151715.png)
![N'-{(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}pyridine-3-carbohydrazide](/img/structure/B14151719.png)

![Diethyl [2-(ethylamino)-2-oxoethyl]phosphonate](/img/structure/B14151735.png)
![Ethyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14151741.png)
![2-[(Benzenesulfonyl)methyl]-1,4-dinitrobenzene](/img/structure/B14151753.png)
![2-[(3,5-dimethylphenyl)(methylsulfonyl)amino]-N-phenylpropanamide](/img/structure/B14151754.png)
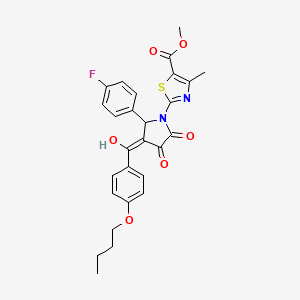
![[(2S,3S)-2,3-bis(ethoxycarbonyloxy)-4-methylsulfonyloxybutyl] methanesulfonate](/img/structure/B14151763.png)

